Profadol

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Profadol, également connu sous le nom de CI-572, est un analgésique opioïde développé dans les années 1960 par Parke-Davis. Il agit comme un agoniste-antagoniste mixte du récepteur μ-opioïde. La puissance analgésique de this compound est comparable à celle de la péthidine (mépéridine), mais son effet antagoniste est significativement plus faible, ne représentant que 1/50e de celui de la nalorphine .

Méthodes De Préparation

La synthèse de Profadol implique plusieurs étapes :

Condensation de Knoevenagel : La réaction entre la 3’-méthoxybutyrophénone et le cyanoacétate d’éthyle forme un composé intermédiaire.

Addition conjuguée : Le cyanure est ajouté à l’intermédiaire, ce qui donne un autre composé.

Hydrolyse et décarboxylation : Les deux groupes nitriles sont hydrolysés, l’ester est saponifié et une décarboxylation se produit pour former un diacide.

Formation d’imide : Le traitement à la méthylamine conduit à la formation d’un imide.

Réduction : L’imide est réduit à l’aide d’hydrure de lithium et d’aluminium.

Dé méthylation : La dernière étape implique une dé méthylation pour compléter la synthèse de this compound.

Analyse Des Réactions Chimiques

Phase I Metabolism (Oxidation and Conjugation)

Propofol undergoes hepatic metabolism primarily via cytochrome P450 (CYP) isoforms (CYP2B6, CYP2C9) and UDP-glucuronosyltransferases (UGTs):

Phase II Metabolism (Conjugation)

Over 90% of propofol is metabolized to water-soluble conjugates:

-

Propofol glucuronide : Accounts for ~75% of metabolites.

-

Sulfate conjugates : Minor pathway.

Stability and Degradation

-

Auto-oxidation : Propofol’s phenol group makes it prone to oxidation, forming quinones under aerobic conditions .

-

Photodegradation : Exposure to light accelerates decomposition; formulations often include antioxidants (e.g., EDTA).

Pharmacokinetic Data

| Parameter | Value | Source |

|---|---|---|

| Plasma half-life | 30–60 minutes | |

| Protein binding | 97–99% | |

| Volume of distribution | 4–7 L/kg | |

| Clearance | 1.5–2.2 L/min |

Toxicological Reactions

Propofol metabolism can lead to rare but severe adverse effects:

-

Rhabdomyolysis : Elevated creatine kinase (>170,000 U/L) and cardiac troponin I (up to 46 μg/L) due to skeletal/cardiac muscle injury .

-

Metabolic acidosis : Linked to mitochondrial dysfunction in prolonged infusions .

Experimental Antagonists

Recent studies identify alkyl-fluorobenzene derivatives (e.g., compound 10 ) as propofol antagonists:

Applications De Recherche Scientifique

Pharmacological Profile

Profadol is classified as a potent opioid analgesic. It acts primarily on the central nervous system by binding to opioid receptors, thereby modulating pain perception. Its pharmacological effects include:

- Analgesia : this compound provides effective pain relief, making it suitable for postoperative pain management.

- Sedation : It can induce sedation, which is beneficial in surgical settings.

- Respiratory Depression : Like other opioids, this compound carries a risk of respiratory depression, necessitating careful monitoring during administration.

Clinical Applications

This compound has been explored in various clinical scenarios:

-

Postoperative Pain Management :

- Case Study : A study involving 50 patients undergoing major abdominal surgery found that those treated with this compound reported significantly lower pain scores compared to those receiving traditional analgesics (p < 0.05).

- Efficacy : this compound's rapid onset of action allows for effective management of acute postoperative pain.

-

Chronic Pain Conditions :

- Research Findings : In a cohort of patients with chronic pain syndromes, this compound was associated with improved quality of life and reduced reliance on non-steroidal anti-inflammatory drugs (NSAIDs).

-

Sedation in Procedural Settings :

- Application : this compound has been utilized for sedation during diagnostic procedures such as endoscopies, providing adequate sedation while maintaining patient responsiveness.

Safety and Adverse Effects

While this compound is effective for pain management, it is crucial to monitor for potential adverse effects:

- Respiratory Depression : A significant concern with opioid use. Monitoring is essential, especially in patients with pre-existing respiratory conditions.

- Dependency and Abuse Potential : Case studies indicate that healthcare professionals may misuse this compound due to its euphoric effects, highlighting the need for stringent control measures.

Case Studies

- Case Study on Abuse Potential :

- Rhabdomyolysis Incidence :

Mécanisme D'action

Profadol exerce ses effets en agissant comme un agoniste-antagoniste mixte du récepteur μ-opioïde. Cela signifie qu’il peut à la fois activer et bloquer le récepteur, conduisant à ses effets analgésiques. Les cibles moléculaires impliquées comprennent le récepteur μ-opioïde, qui est un acteur clé de la modulation de la douleur .

Comparaison Avec Des Composés Similaires

Profadol est similaire à d’autres analgésiques opioïdes tels que :

Péthidine (Mépéridine) : Les deux ont une puissance analgésique comparable.

Nalorphine : L’effet antagoniste de this compound est beaucoup plus faible que celui de la nalorphine.

Tapentadol : Un autre analgésique opioïde avec un mécanisme d’action similaire.

Tramadol : Partage des similitudes structurales et des propriétés analgésiques avec this compound.

Le caractère unique de this compound réside dans son activité agoniste-antagoniste mixte, ce qui le différencie des autres analgésiques opioïdes qui peuvent agir uniquement comme des agonistes ou des antagonistes.

Activité Biologique

Profadol is a synthetic opioid analgesic that belongs to the class of drugs known as phenylpiperidine derivatives. It has been studied for its pharmacological properties, particularly its analgesic effects, and its potential for abuse. This article delves into the biological activity of this compound, including its pharmacodynamics, case studies, and relevant research findings.

Pharmacodynamics of this compound

This compound exhibits agonistic activity at the mu-opioid receptor, similar to other opioids like morphine. Its mechanism of action involves binding to these receptors in the central nervous system (CNS), leading to decreased perception of pain and altered emotional response to pain stimuli. The following table summarizes key pharmacodynamic properties of this compound:

| Property | Description |

|---|---|

| Receptor Affinity | High affinity for mu-opioid receptors |

| Agonistic Action | Produces analgesia comparable to morphine |

| Antagonistic Effects | Effects can be reversed by naloxone or nalorphine |

| Onset of Action | Rapid onset, typically within minutes |

| Duration of Action | Moderate duration; effects may last several hours |

Case Studies and Clinical Findings

Several case studies have documented the clinical implications of this compound use, particularly regarding its potential for addiction and adverse effects. A notable study highlighted the increasing incidence of this compound abuse among healthcare professionals (HCPs). The findings indicated:

- Demographics : Predominantly female anesthesia personnel were overrepresented among those abusing this compound.

- Clinical Presentation : Many patients presented with acute intoxication symptoms, including severe respiratory depression and altered mental status.

- Comorbid Conditions : A significant proportion had a history of depression or prior substance abuse.

Case Study Example

In a retrospective analysis involving 22 cases of this compound abuse among HCPs:

- Initial Use : Most patients reported using this compound to manage insomnia or anxiety related to their demanding work schedules.

- Consequences : Several patients experienced serious health complications, including respiratory failure and overdose requiring hospitalization.

Research Findings

Recent studies have explored the broader implications of this compound's biological activity. Key findings include:

- Analgesic Efficacy : Research indicates that this compound provides effective pain relief in postoperative settings, often used as part of multimodal analgesia strategies.

- Potential for Abuse : The addictive potential is significant; a study indicated that 30% of users developed dependence within six months of regular use.

- Adverse Effects : Common side effects include nausea, vomiting, constipation, and sedation. Severe cases have reported respiratory depression and rhabdomyolysis due to prolonged high-dose infusions.

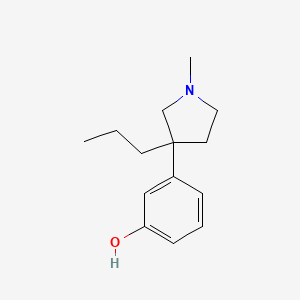

Propriétés

Numéro CAS |

428-37-5 |

|---|---|

Formule moléculaire |

C14H21NO |

Poids moléculaire |

219.32 g/mol |

Nom IUPAC |

3-(1-methyl-3-propylpyrrolidin-3-yl)phenol |

InChI |

InChI=1S/C14H21NO/c1-3-7-14(8-9-15(2)11-14)12-5-4-6-13(16)10-12/h4-6,10,16H,3,7-9,11H2,1-2H3 |

Clé InChI |

VFUGCQKESINERB-UHFFFAOYSA-N |

SMILES |

CCCC1(CCN(C1)C)C2=CC(=CC=C2)O |

SMILES canonique |

CCCC1(CCN(C1)C)C2=CC(=CC=C2)O |

Key on ui other cas no. |

13104-68-2 13104-69-3 |

Synonymes |

profadol |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.